molecular formula C11H11N3O2 B1444848 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid CAS No. 1247935-00-7

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid

Cat. No.: B1444848
CAS No.: 1247935-00-7
M. Wt: 217.22 g/mol
InChI Key: ZMCIUPRLOYUAOS-UHFFFAOYSA-N
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Description

2-[2-(3-Aminophenyl)-1H-imidazol-1-yl]acetic acid is a heterocyclic compound featuring an imidazole core substituted with a 3-aminophenyl group at the 2-position and linked to an acetic acid moiety. This structure combines the electron-rich imidazole ring with the polar 3-aminophenyl group, conferring unique physicochemical properties. The amino group enhances solubility in polar solvents and provides a reactive site for further functionalization, making it valuable in pharmaceutical and material sciences .

Properties

IUPAC Name

2-[2-(3-aminophenyl)imidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCIUPRLOYUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Imidazol-1-yl-acetic Acid Intermediates

A key intermediate is imidazol-1-yl-acetic acid or its ester derivatives. A solvent-free, two-step synthesis has been reported for imidazol-1-yl-acetic acid tert-butyl ester, which is a precursor to the acid form:

  • Reaction: Imidazole reacts with tert-butyl chloroacetate in an equimolar ratio.
  • Conditions: Solvent-free N-alkylation at ambient or slightly elevated temperature.
  • Work-up: Suspension of the reaction mass in water, followed by filtration to isolate the tert-butyl ester.
  • Advantages: High yield, reduced process time, no solvent evaporation, and simple filtration instead of recrystallization.
  • Subsequent Step: Aqueous hydrolysis of the tert-butyl ester to yield imidazol-1-yl-acetic acid hydrochloride salt with minimal di-acid impurity (<0.5%).
Step Reagents Conditions Outcome Notes
1 Imidazole + tert-butyl chloroacetate Solvent-free, equimolar, mild heating Imidazol-1-yl-acetic acid tert-butyl ester Simple filtration isolation
2 Aqueous hydrolysis + HCl Aqueous, ambient Imidazol-1-yl-acetic acid hydrochloride High purity, low impurity

This method eliminates the need for organic solvents in the alkylation step and simplifies purification, making it industrially attractive.

Introduction of the 3-Aminophenyl Group

The attachment of the 3-aminophenyl moiety to the imidazole ring at the 2-position can be achieved via electrophilic substitution or cross-coupling reactions, depending on the functional groups present. While specific direct methods for this exact compound are scarce in open literature, general strategies include:

Given the presence of the amino group at the meta position, protection-deprotection strategies might be employed to prevent side reactions.

Hydrolysis and Salt Formation

The ester intermediates are hydrolyzed under aqueous acidic or basic conditions to yield the free acetic acid derivative. Hydrochloride salt formation is commonly used to improve compound stability and crystallinity.

  • Hydrolysis typically uses aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.
  • Salt formation is done by treating the free acid with hydrochloric acid to obtain the hydrochloride salt, which is often more stable and easier to purify.

Purification Techniques

Purification of the final compound involves:

  • Filtration of precipitates formed during aqueous work-up.
  • Recrystallization from suitable solvents (e.g., water, ethanol).
  • Chromatographic methods (HPLC) for analytical purity confirmation.
  • Use of anti-solvents to induce crystallization and improve yield.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Conditions Yield/Purity Notes
Imidazol-1-yl-acetic acid tert-butyl ester synthesis Solvent-free N-alkylation Imidazole, tert-butyl chloroacetate Equimolar, mild heating, no solvent High yield, simple filtration
Hydrolysis to acid salt Aqueous hydrolysis + acid salt formation Water, HCl Ambient, aqueous >99.5% purity, low di-acid impurity
3-Aminophenyl substitution Cross-coupling or substitution Halogenated imidazole, aminophenyl reagents Pd catalysis or nucleophilic substitution Requires protection/deprotection
Final purification Filtration, recrystallization Water, ethanol, anti-solvents Ambient to mild heating High purity crystalline product

Research Findings and Industrial Relevance

  • The solvent-free alkylation method for imidazol-1-yl-acetic acid esters significantly reduces environmental impact and production cost while maintaining high purity and yield.
  • Hydrochloride salt formation enhances compound stability, facilitating handling and storage.
  • The modular synthetic approach allows for adaptation to various substituted imidazole derivatives, including 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid.
  • Patents related to zoledronic acid (a bisphosphonate containing imidazole acetic acid moiety) describe similar intermediates and synthetic procedures, indicating industrial scalability and robustness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of 2-[2-(3-nitrophenyl)-1H-imidazol-1-yl]acetic acid.

    Reduction: Reformation of this compound.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the imidazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 2-(1H-Imidazol-1-yl)Acetic Acid (CAS 22884-10-2)
  • Structure : Simplest analog, lacking aromatic substituents on the imidazole ring.
  • Properties : Lower molecular weight (156.11 g/mol vs. ~243.25 g/mol for the target compound) and higher aqueous solubility due to reduced hydrophobicity.
  • Applications : Used as a building block for metal-organic frameworks and enzyme inhibitors .
(b) 2-(2-Nitro-1H-Imidazol-1-yl)Acetic Acid (CAS 22813-32-7)
  • Structure : Features a nitro group at the 2-position of the imidazole ring.
  • Properties : Nitro group increases oxidative stability but reduces nucleophilicity. Molecular weight: 171.11 g/mol.
  • Applications : Used in radiopharmaceuticals due to nitroimidazole’s role in hypoxia targeting .
(c) 2-{[1-(3-Chloro-2-methylphenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetic Acid
  • Structure : Contains a chloro-methylphenyl group and a sulfanyl linker.
  • Properties : Increased lipophilicity (logP ~2.8) compared to the target compound’s logP (~1.5).
  • Applications : Explored for antimicrobial activity due to sulfur’s electronegativity .
(d) 2-Aminophenyl 2-(2,4,5-Triphenyl-1H-Imidazol-1-yl)Acetate
  • Structure: Ester derivative with triphenyl-substituted imidazole and aminophenyl group.
  • Properties : Higher molecular weight (~453.5 g/mol) and reduced solubility in water.
  • Applications : Demonstrated anti-bacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Stability and Reactivity

  • Target Compound: The 3-aminophenyl group may confer susceptibility to oxidation, necessitating storage under inert conditions.
  • Nitroimidazole Analogs : Nitro group enhances stability but requires reductive activation for biological efficacy .
  • Sulfanyl Derivatives : Sulfur atoms increase susceptibility to nucleophilic substitution reactions .

Biological Activity

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an imidazole ring substituted with an aminophenyl group and an acetic acid moiety, which contributes to its unique biological activity. Research has indicated its involvement in various biological processes, including enzyme inhibition and antimicrobial activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • IUPAC Name : this compound
  • CAS Number : 1247935-00-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with complete death observed within eight hours of exposure .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific enzymes, particularly the Insulin-Degrading Enzyme (IDE). Structure-activity relationship (SAR) studies have shown that modifications to the imidazole and amino groups can enhance inhibitory potency. For instance, certain analogs demonstrated improved solubility and stability, making them suitable candidates for further pharmacological exploration .

Case Study: IDE Inhibition
In a study involving a series of synthesized analogs of imidazole derivatives, researchers found that specific substitutions significantly increased the binding affinity to IDE. The most effective compounds were able to inhibit IDE with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease, where IDE plays a critical role in amyloid peptide metabolism .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The imidazole ring facilitates hydrogen bonding and π-stacking interactions with enzyme active sites.
  • Cell Membrane Penetration : The acetic acid moiety enhances solubility, allowing better penetration into microbial membranes.

Q & A

Q. What controls are essential in biological activity assays to ensure reproducibility?

  • Positive Controls : Use established inhibitors (e.g., imatinib for kinase assays).
  • Negative Controls : Include solvent-only (e.g., DMSO) and scrambled compound samples.
  • Statistical Design : Replicate experiments in triplicate and apply ANOVA for significance testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid
Reactant of Route 2
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid

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